2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide
Description
The compound 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide is a hybrid heterocyclic molecule combining pyrazole and 1,2,4-triazole moieties. Its structure features a 3-ethoxy-1-ethyl-substituted pyrazole ring fused to a 4-methyl-1,2,4-triazole core, with a thioether-linked N-methylacetamide group. This design leverages the pharmacological versatility of both triazoles (noted for antimicrobial, anti-inflammatory, and anticancer properties) and pyrazoles (known for agrochemical and medicinal applications) .
Properties
IUPAC Name |
2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O2S/c1-5-19-7-9(12(17-19)21-6-2)11-15-16-13(18(11)4)22-8-10(20)14-3/h7H,5-6,8H2,1-4H3,(H,14,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAXFAFZLKEFDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with ethyl acetoacetate and hydrazine hydrate to form 3-ethoxy-1-ethyl-1H-pyrazole.
Triazole Formation: Reacting the pyrazole derivative with thiosemicarbazide under acidic conditions to form the triazole ring.
Thioether Formation: The triazole compound is then reacted with methyl bromoacetate to introduce the thioether linkage.
Final Acetamide Formation: The intermediate is then treated with methylamine to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or double bonds within the pyrazole or triazole rings.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the methyl group attached to the nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrazole or triazole derivatives.
Substitution: Various substituted pyrazole or triazole compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The pyrazole and triazole rings are known to interact with various biological targets, making this compound a candidate for drug discovery.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on their specific molecular modifications.
Industry
In industry, this compound can be used in the development of agrochemicals, such as herbicides or fungicides, due to its ability to interfere with biological pathways in plants and fungi.
Mechanism of Action
The mechanism of action of 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The pyrazole and triazole rings can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt normal cellular processes, leading to the compound’s biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
Physicochemical and Spectral Properties
- UV-Vis Absorption : Bromophenyl-triazole derivatives (e.g., 7a–7c ) exhibit λ_max ~295–298 nm, suggesting conjugation similar to the target compound .
- NMR and MS : Analogs in and show characteristic peaks for triazole-thioether linkages (δ ~3.5–4.5 ppm for SCH2) and pyrazole protons (δ ~6.5–8.0 ppm) .
Biological Activity
The compound 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide is a novel derivative that has garnered interest due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a pyrazole moiety and a triazole ring, which are known for their diverse biological activities. The molecular formula is , and its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general synthetic pathway can be outlined:
- Preparation of the Pyrazole Derivative : Reacting ethyl hydrazine with appropriate carbonyl compounds to form the pyrazole.
- Formation of the Triazole Ring : Utilizing cyclization reactions involving thioketones or thioamides.
- Final Coupling Reaction : The pyrazole and triazole intermediates are then coupled with N-methylacetamide to yield the final product.
Antimicrobial Activity
Research has indicated that derivatives containing both pyrazole and triazole moieties exhibit significant antimicrobial properties. For instance, compounds similar to 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
These results suggest that the compound may act by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Properties
Several studies have documented the anticancer potential of triazole-containing compounds. For example, derivatives similar to our compound have been tested against various cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). Key findings include:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10 | Induction of apoptosis via caspase activation |
| HCT116 | 8 | Inhibition of cell proliferation |
The mechanisms often involve the modulation of apoptotic pathways and cell cycle arrest.
Anti-inflammatory Effects
Compounds with similar structures have also been evaluated for anti-inflammatory properties. In vitro studies demonstrated that they can significantly reduce pro-inflammatory cytokine production in activated macrophages.
Case Studies
A notable study published in Journal of Medicinal Chemistry explored a series of triazole derivatives for their biological activities. Among them, a compound structurally similar to 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide exhibited promising results in reducing tumor growth in xenograft models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
